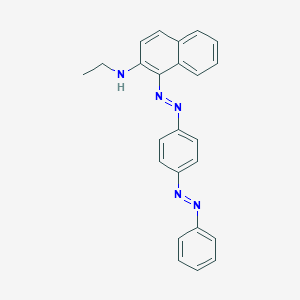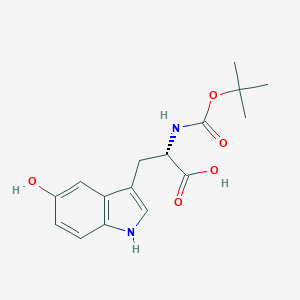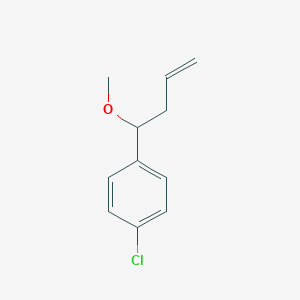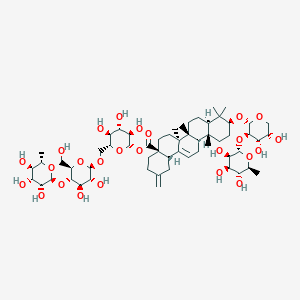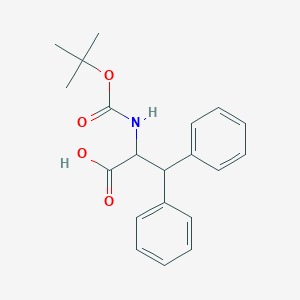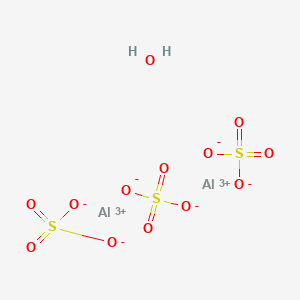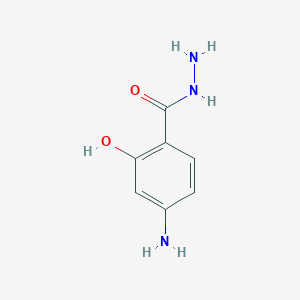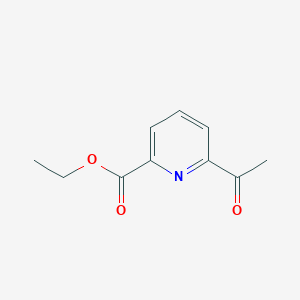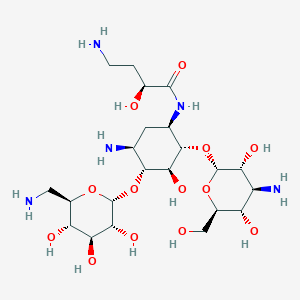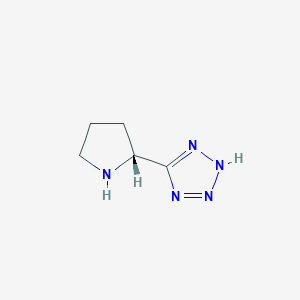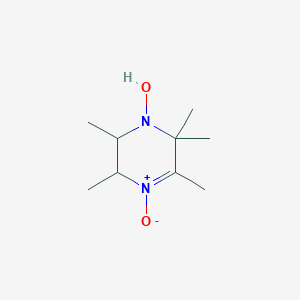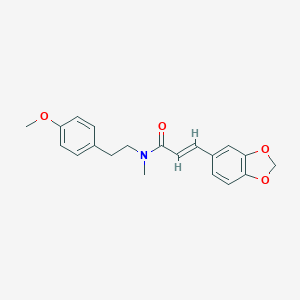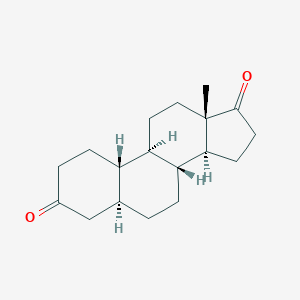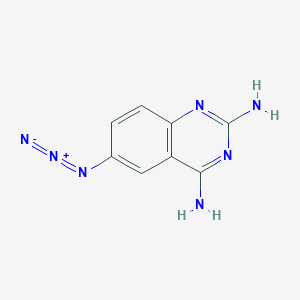
2,4-Diamino-6-azidoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-azidoquinazoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of quinazoline derivatives and has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-azidoquinazoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. This compound has been shown to induce DNA damage and to inhibit the activity of DNA polymerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
2,4-Diamino-6-azidoquinazoline has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit the activity of DNA polymerase. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Diamino-6-azidoquinazoline in lab experiments is its ability to act as a fluorescent probe for the detection of DNA damage. Additionally, this compound has been shown to have potential applications in cancer therapy and the development of new drugs. However, the synthesis of this compound is a complex process that requires careful temperature control and anhydrous conditions. Additionally, this compound is highly reactive and can be explosive if not handled properly.
Orientations Futures
There are several future directions for the study of 2,4-Diamino-6-azidoquinazoline. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its potential applications in cancer therapy. Additionally, the use of 2,4-Diamino-6-azidoquinazoline as a fluorescent probe for the detection of DNA damage could be further explored. Finally, the synthesis of this compound could be optimized to make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2,4-Diamino-6-azidoquinazoline is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 2,4-Diaminoquinazoline with sodium azide in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful temperature control. Other methods for the synthesis of 2,4-Diamino-6-azidoquinazoline include the use of different azides and quinazoline derivatives.
Applications De Recherche Scientifique
2,4-Diamino-6-azidoquinazoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of DNA damage. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 2,4-Diamino-6-azidoquinazoline has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
113494-57-8 |
|---|---|
Nom du produit |
2,4-Diamino-6-azidoquinazoline |
Formule moléculaire |
C8H7N7 |
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
6-azidoquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H7N7/c9-7-5-3-4(14-15-11)1-2-6(5)12-8(10)13-7/h1-3H,(H4,9,10,12,13) |
Clé InChI |
DGWQDPLZGIMZQD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N |
SMILES canonique |
C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N |
Autres numéros CAS |
113494-57-8 |
Synonymes |
2,4-AZQ 2,4-diamino-6-azidoquinazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



